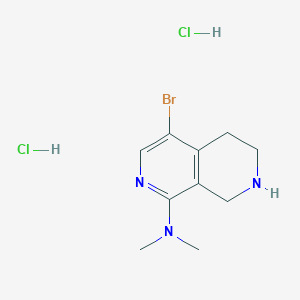

4-Bromo-N,N-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-N,N-dimethylaniline is a chemical compound used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .

Molecular Structure Analysis

The molecular formula of 4-Bromo-N,N-dimethylaniline is CHBrN. It has an average mass of 200.076 Da and a monoisotopic mass of 198.999649 Da .Physical and Chemical Properties Analysis

4-Bromo-N,N-dimethylaniline is a solid with a boiling point of 264 °C (lit.) and a melting point of 52-54 °C (lit.) .Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of compounds related to "4-Bromo-N,N-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine dihydrochloride" often involves complex reactions that provide insights into the structural properties and potential applications of these materials. For example, the reaction of Re(CO)5X with 7-amino-2,4-dimethyl-1,8-naphthyridine and related compounds leads to complexes that exhibit photoluminescent properties, suggesting applications in materials science and photonics (Zuo et al., 2003). Additionally, the study of hydrogen bonding between bases like 5,7-dimethyl-1,8-naphthyridine-2-amine and acidic compounds has increased understanding of molecular interactions, potentially guiding the design of new pharmaceuticals or materials (Jin et al., 2010).

Luminescent Properties and Materials Science

Research has revealed that compounds structurally related to "this compound" exhibit intriguing luminescent properties. For instance, zinc(II) complexes with 1,8-naphthyridine-based ligands show intense intraligand fluorescence, suggesting their potential use in optical materials and sensors (Chen et al., 2008).

Chemical Synthesis and Reactivity

The reactivity of bromo- and chloro-naphthyridines with potassium amide in liquid ammonia highlights the synthetic versatility of these compounds, offering pathways to synthesize a wide range of derivatives with potential applications in medicinal chemistry and material science (Czuba & Woźniak, 2010). Additionally, the formation of C–C and C–S bonds via excited state proton transfer using 7-bromo-2-naphthol as an organic photoacid in synthesis suggests applications in the development of new chemical reactions and methodologies (Strada et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3.2ClH/c1-14(2)10-8-5-12-4-3-7(8)9(11)6-13-10;;/h6,12H,3-5H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLCCNQYPGKKGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C2=C1CNCC2)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2876615.png)

![N-[(2-fluorophenyl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2876619.png)

![N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2876622.png)

![(E)-4-(Dimethylamino)-N-[4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]but-2-enamide](/img/structure/B2876627.png)

![8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876634.png)